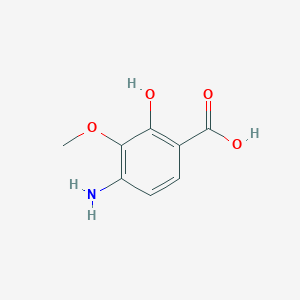

4-Amino-2-hydroxy-3-methoxybenzoic acid

Description

Chemical Classification and Structural Context

4-Amino-2-hydroxy-3-methoxybenzoic acid, with the chemical formula C₈H₉NO₄, is classified as a substituted benzoic acid. nih.gov The core of the molecule is a benzene (B151609) ring functionalized with four substituents. Specifically, it is a derivative of benzoic acid, featuring a carboxylic acid group (-COOH). The molecule is also classified as a phenol (B47542) due to the hydroxyl (-OH) group attached directly to the aromatic ring.

The precise arrangement of the functional groups is key to its chemical identity:

An amino group (-NH₂) is located at position 4.

A hydroxyl group (-OH) is at position 2.

A methoxy (B1213986) group (-OCH₃) is at position 3.

A carboxylic acid group (-COOH) is at position 1.

This specific substitution pattern defines its properties and potential reactivity. The presence of both electron-donating (amino, hydroxyl, methoxy) and electron-withdrawing (carboxylic acid) groups on the same aromatic ring creates a unique electronic environment that can influence its role in chemical reactions.

Chemical and Physical Properties Below is an interactive table detailing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| PubChem CID | 66801054 |

| CAS Number | 101259-10-3 |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)O)N |

| InChI Key | GLNDMRAULQPRMT-UHFFFAOYSA-N |

Significance and Research Trajectory within Organic Chemistry and Related Disciplines

While isomers of this compound, such as 4-amino-3-hydroxybenzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid), have been noted as intermediates in the synthesis of pharmaceuticals and other biologically active molecules, this compound itself is not prominently featured in published research studies. chemicalbook.commdpi.comresearchgate.net Its availability from chemical suppliers indicates it is intended for research and development purposes.

The significance of this compound in organic chemistry lies in its potential as a versatile synthetic building block. enamine.net The multiple, distinct functional groups offer several avenues for chemical transformation:

The amino group can undergo diazotization or serve as a nucleophile in coupling reactions.

The hydroxyl group can be alkylated, acylated, or otherwise modified.

The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be reduced.

The aromatic ring itself can be a substrate for further substitution, guided by the existing functional groups.

This multifunctionality makes the compound a candidate for constructing complex scaffolds, particularly in the synthesis of heterocyclic compounds or as a fragment in drug discovery programs. However, to date, its specific applications and the trajectory of its use in academic or industrial research remain limited and are not well-documented in scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVPTXKRHVQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Pathways for 4-Amino-2-hydroxy-3-methoxybenzoic Acid

While specific literature detailing the synthesis of this compound is not extensively available, plausible synthetic routes can be extrapolated from established methods for structurally similar compounds. These approaches generally fall into multi-step syntheses and potential one-pot formulations.

Multi-Step Synthesis Approaches

A logical multi-step approach would likely involve the strategic introduction of the amino, hydroxyl, and methoxy (B1213986) groups onto the benzene (B151609) ring, followed by carboxylation or modification of an existing functional group to a carboxylic acid. One such proposed pathway could start from commercially available precursors like vanillin (B372448) or its derivatives.

A potential route could be analogous to the synthesis of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, which involves the condensation of 4-aminobenzoic acid with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to form a Schiff base, followed by reduction of the imine to a secondary amine. nih.govnih.gov To arrive at the target compound, a different starting material, such as a nitrated and methoxylated phenol (B47542), would be required, followed by reduction of the nitro group to an amine and subsequent carboxylation.

A plausible multi-step synthesis could be conceptualized as follows:

Nitration of a Methoxy-substituted Phenol: Starting with a suitable methoxy-substituted phenol, a nitro group can be introduced into the para-position relative to the hydroxyl group through electrophilic aromatic substitution using a nitrating agent like nitric acid.

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group. Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). google.com

Carboxylation: The final step would involve the introduction of the carboxylic acid group. This can be achieved through various methods, such as the Kolbe-Schmitt reaction, where a phenoxide is treated with carbon dioxide under pressure and temperature.

The following table outlines a hypothetical multi-step synthesis:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Starting Material: 3-Methoxyphenol; Reagents: HNO₃, H₂SO₄ | 3-Methoxy-4-nitrophenol |

| 2 | Reduction | Reagent: Fe, HCl or H₂, Pd/C | 4-Amino-3-methoxyphenol |

| 3 | Carboxylation (Kolbe-Schmitt) | Reagents: 1. NaOH, 2. CO₂, heat, pressure, 3. H₃O⁺ | This compound |

One-Pot Reaction Formulations

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. For the synthesis of substituted aminobenzoic acids, a one-pot approach could involve a sequence of reactions where intermediates are not isolated. For instance, a domino reaction sequence could be designed where the formation of the amino and carboxyl functionalities occurs in a single reaction vessel. mdpi.com

A hypothetical one-pot synthesis could involve the amination of a dihydroxybenzoic acid derivative or the carboxylation of an aminophenol derivative under conditions that promote sequential reactions. While a specific one-pot synthesis for this compound is not documented, the development of such a process would be a significant advancement in its efficient production. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. The application of these principles to the synthesis of this compound would focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids (e.g., CO₂), or biodegradable solvents. google.com

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. For example, using catalytic hydrogenation for nitro group reduction is preferable to using stoichiometric metals. google.com Biocatalysis, using enzymes or whole-cell systems, represents a highly sustainable approach for selective transformations. nih.govrsc.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For instance, vanillin, a potential precursor, can be obtained from lignin, a major component of biomass. wikipedia.org

The following table compares a traditional versus a greener synthetic approach for a key transformation (nitro reduction):

| Feature | Traditional Method (e.g., Sn/HCl) | Greener Method (Catalytic Hydrogenation) |

| Reagents | Stoichiometric amounts of metal (tin) and strong acid (HCl) | Catalytic amount of Pd/C, H₂ gas |

| Byproducts | Metal salt waste, acidic effluent | Minimal waste, catalyst can be recovered and reused |

| Atom Economy | Lower | Higher |

| Safety | Generation of flammable hydrogen gas (if not controlled), handling of corrosive acid | Requires handling of flammable H₂ gas under pressure |

Novel Synthetic Route Development and Optimization

The development of novel synthetic routes for this compound would likely focus on improving efficiency, selectivity, and sustainability. This could involve the application of modern synthetic methodologies such as:

C-H Activation: Direct carboxylation of a C-H bond on a pre-functionalized aromatic ring would be a highly atom-economical approach, avoiding the need for pre-installed activating or directing groups.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis.

Optimization of existing routes would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent system to maximize the yield and purity of the final product while minimizing byproducts and environmental impact.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The three distinct functional groups on this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.

Pharmaceuticals: The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functionalities common in pharmacologically active compounds. For example, related aminobenzoic acids are precursors to Schiff bases with potential antimicrobial and cytotoxic activities. mdpi.com The core structure is also found in derivatives that act as inhibitors for enzymes like 12-lipoxygenase. nih.gov

Heterocyclic Chemistry: The amino and carboxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug scaffolds. nih.gov For instance, condensation with appropriate reagents could lead to the formation of benzoxazines or other fused ring systems.

Polymer and Materials Science: The difunctional nature of the molecule allows it to be used as a monomer in the synthesis of specialty polymers with unique properties conferred by the hydroxyl and methoxy substituents.

The following table illustrates the potential reactions of the functional groups of this compound for the synthesis of more complex molecules:

| Functional Group | Reaction Type | Potential Products |

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization, Schiff Base Formation | Amides, Secondary/Tertiary Amines, Azo Compounds, Imines |

| Carboxylic Acid (-COOH) | Esterification, Amide Coupling, Reduction | Esters, Amides, Alcohols |

| Hydroxyl Group (-OH) | Etherification, Esterification | Ethers, Esters |

Chemical Reactivity and Mechanistic Transformations

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Amino-2-hydroxy-3-methoxybenzoic acid is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups, supplemented by the activating methoxy (B1213986) (-OCH₃) group. wikipedia.org These groups are ortho-, para-directors. Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-director.

The cumulative effect of these substituents determines the regioselectivity of substitution reactions. The directing power of the -NH₂ and -OH groups far outweighs that of the -COOH group. The positions on the ring are C1-COOH, C2-OH, C3-OCH₃, and C4-NH₂. The only available positions for substitution are C5 and C6. The C5 position is ortho to both the powerful activating -OH and -NH₂ groups, making it the most electronically enriched and sterically accessible site for incoming electrophiles.

Key electrophilic aromatic substitution reactions include:

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental SEAr reaction. In related hydroxybenzoic acid derivatives, nitration typically occurs at the position ortho to the activating hydroxyl group. For instance, nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid yields the 3-nitro derivative. google.comepo.org Similarly, the synthesis of a precursor for the drug bosutinib (B1684425) involves the nitration of a 3-methoxy-4-hydroxybenzoic acid derivative, with the nitro group adding to the position ortho to the hydroxyl group. mdpi.com For this compound, nitration would be expected to proceed at the C5 position.

Halogenation : The introduction of halogens (e.g., Br, Cl) onto the aromatic ring is another common SEAr reaction, typically catalyzed by a Lewis acid. wikipedia.org Given the high activation of the ring, these reactions would also be expected to show high regioselectivity for the C5 position.

The general mechanism involves the attack of the aromatic π-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. wikipedia.org

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the -OH group of the carboxyl function. researchgate.net This class of reactions is crucial for converting the acid into derivatives like esters and amides.

Esterification : This is a common transformation for carboxylic acids. Various methods can be employed to esterify hydroxybenzoic acids. A study on a curcumin (B1669340) derivative involved the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol (B129727), catalyzed by p-toluenesulfonic acid under reflux conditions. nih.gov Another approach involves using thionyl chloride to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. mdpi.comlibretexts.org For the esterification of 2-hydroxy-4-amino-benzoic acid with phenols, phosphorus pentoxide has been used as a dehydrating agent and catalyst. google.com

| Starting Material | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Methanol, Thionyl chloride | Room temperature | Methyl 4-hydroxy-3-methoxybenzoate | mdpi.com |

| 4-hydroxy-3-methoxybenzoic acid | Methanol, p-toluenesulfonic acid | Reflux for 24 hours | 4-Hydroxy-3-methoxybenzoic acid methyl ester | nih.gov |

| 2-hydroxy-4-amino-benzoic acid | Phenol (B47542), Phosphorus pentoxide | >80 °C | Phenyl 2-hydroxy-4-aminobenzoate | google.com |

Amide Formation : The carboxylic acid can also be converted into an amide by reacting with an amine, typically in the presence of a coupling agent or after conversion to an acyl chloride. This is a fundamental reaction in peptide synthesis, for which related aminobenzoic acids are used. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Reactions Involving the Amino Group (e.g., Schiff Base Formation, Acylations)

The primary amino group (-NH₂) is a potent nucleophile, enabling it to react with a variety of electrophilic partners.

Schiff Base Formation : The most prominent reaction of the amino group is its condensation with aldehydes or ketones to form an imine or Schiff base (-N=CH-). nih.gov This reaction is typically achieved by refluxing the aminobenzoic acid with an aldehyde, often with a catalytic amount of acid. mdpi.com For example, a Schiff base was prepared by the condensation of 4-aminobenzoic acid with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.gov The resulting imine is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.govmdpi.com

| Amine Component | Aldehyde Component | Conditions | Key Finding | Source |

|---|---|---|---|---|

| 4-Aminobenzoic acid | 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) | Reflux in methanol | Formation of a zwitterionic Schiff base in the crystal structure. nih.gov | nih.gov |

| Ethyl 4-aminobenzoate | 2-hydroxy-4-methoxybenzaldehyde | Reflux in ethanol | Successful formation of the Schiff base ligand, which was used to synthesize copper(II) complexes. mdpi.com | mdpi.com |

| 4-amino-3-hydroxy benzoic acid | 3-Hydroxy benzaldehyde | Condensation reaction | Formation of a new Schiff base confirmed by FT-IR and NMR spectroscopy. semanticscholar.org | semanticscholar.org |

Acylations : The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This reaction is fundamental in organic synthesis to introduce an acyl group and is often used as a protecting strategy for the amino function.

Oxidative and Reductive Transformations

The functional groups on this compound allow for both oxidative and reductive transformations.

Reductive Transformations : Reduction reactions are particularly relevant in the synthesis of this compound and its derivatives.

Reduction of a Nitro Group : The amino group at C4 is commonly introduced by the reduction of a corresponding nitro compound. This transformation is a key step in many synthetic routes. Typical reducing agents include powdered iron with an acid or ammonium (B1175870) chloride, or catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C). mdpi.com

Reduction of an Imine : The imine bond of a Schiff base can be reduced to a secondary amine. For instance, the Schiff base formed from 4-aminobenzoic acid and o-vanillin was reduced using sodium borohydride (B1222165) (NaBH₄) in methanol to yield 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid. nih.gov

Oxidative Transformations : The aminophenol scaffold is generally susceptible to oxidation, which can be a competing side reaction under certain conditions. The metabolism of the related 4-amino-3-hydroxybenzoic acid by Bordetella sp. involves oxidative ring cleavage, demonstrating a biological oxidative pathway. nih.gov

Catalytic Transformations and Reaction Kinetics

Catalysis plays a pivotal role in many of the transformations involving this compound and its analogs.

Acid/Base Catalysis : As seen in esterification, acids like p-toluenesulfonic acid are used to catalyze the reaction. nih.gov Base catalysts, such as triethylamine, are sometimes used to facilitate Schiff base formation. researchgate.net

Metal-Mediated Catalysis :

Catalytic Hydrogenation : Palladium on carbon (Pd/C) is a standard catalyst for the reduction of nitro groups to amines.

Palladium-catalyzed Cross-Coupling : Modern synthetic methods, such as the Buchwald-Hartwig amination, use palladium catalysts to form C-N bonds, offering an alternative route to installing the amino group.

Enzymatic Catalysis : In biological systems, enzymes catalyze highly specific transformations. A strain of Bordetella metabolizes 4-amino-3-hydroxybenzoic acid through a series of enzymatic steps, including the action of 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, and other hydrolases and decarboxylases. nih.gov This pathway ultimately breaks down the aromatic ring into simpler molecules like pyruvic acid. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules. For 4-Amino-2-hydroxy-3-methoxybenzoic acid, the spectra are characterized by vibrations corresponding to its amine, hydroxyl, carboxylic acid, and methoxy (B1213986) groups, as well as the substituted benzene (B151609) ring.

Key expected vibrational frequencies are associated with the stretching and bending of O-H, N-H, C=O, C-O, C-N, and C-H bonds. The aromatic ring itself produces characteristic C-C stretching and C-H bending vibrations.

Table 1: Expected Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) |

| Phenolic Hydroxyl | O-H stretch | 3600 - 3200 |

| Amine | N-H stretch | 3500 - 3300 |

| Aromatic | C-H stretch | 3100 - 3000 |

| Methoxy | C-H stretch | 2950 - 2850 |

| Carboxylic Acid | C=O stretch | 1720 - 1680 |

| Amine | N-H bend | 1650 - 1580 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

The FT-IR and FT-Raman spectra of related aminobenzoic acids have been systematically analyzed, providing a library of band wavenumbers for comparison. researchgate.net The exemplary spectra of o-aminobenzoic acid show the distinct regions where these functional group vibrations occur. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular architecture, including the carbon skeleton and the environment of protons. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR elucidates the types of carbon atoms present in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂), hydroxyl (OH), carboxylic acid (COOH), and methoxy (OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

Experimental NMR data for the closely related isomer, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), reveals aromatic signals at δ 6.96 (d, 8 Hz), 7.70 (dd, 8; 2 Hz), and another signal also at 6.96 (d, 2 Hz). phcogj.com The methoxy group protons appear as a singlet at δ 3.79. phcogj.com In another related compound, 2-iodo-5-methoxyaniline, the amine protons (NH₂) present as a broad signal at δ 4.08, and the methoxy protons are at δ 3.73 (s). rsc.org

The ¹³C NMR spectrum provides complementary information. For vanillic acid, the carboxylic acid carbon appears at δ 166.57 ppm, while the carbons attached to hydroxyl groups are observed at δ 147.18 and 151.18 ppm. phcogj.com The analysis of various other methoxy and aminobenzoic acid derivatives further supports the assignment of chemical shifts. chemicalbook.comhmdb.cachemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | 100 - 130 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 165 - 175 |

| Phenolic Hydroxyl (OH) | 8.0 - 10.0 (broad) | 150 - 160 (C-OH) |

| Amine (NH₂) | 3.5 - 5.0 (broad) | 140 - 150 (C-NH₂) |

Note: Predicted values are based on data from analogous compounds such as vanillic acid and other substituted benzoic acids. phcogj.comrsc.org

Mass Spectrometry (MS) Techniques for Compound Identification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₉NO₄, with a molecular weight of 183.16 g/mol . nih.gov

Upon ionization, typically by Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). For this compound, the [M-H]⁻ ion would have an m/z of 167. massbank.eu

The fragmentation of this molecule is expected to proceed through characteristic losses of small, stable neutral molecules or radicals from the functional groups. Common fragmentation pathways for related benzoic acids include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Loss of a methyl radical: Loss of •CH₃ (15 Da) from the methoxy group.

Loss of water: Loss of H₂O (18 Da) involving the hydroxyl and carboxylic acid groups.

Analysis of the closely related 4-hydroxy-3-methoxybenzoic acid via LC-ESI-QQ MS/MS with a precursor ion [M-H]⁻ at m/z 167 showed significant fragment ions, providing a model for the expected fragmentation of the target compound. massbank.eu Similarly, the fragmentation of methoxybenzoic acids typically involves an initial loss of a functional group followed by the elimination of carbon monoxide. researchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 183 | [M]⁺ | Molecular Ion |

| 168 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 165 | [M - H₂O]⁺ | Loss of water |

| 139 | [M - CO₂]⁺ | Loss of carbon dioxide (decarboxylation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, particularly the nature of its conjugated systems. The absorption of UV light by this compound is dominated by π → π* transitions within the substituted aromatic ring.

The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the benzene ring. The presence of electron-donating groups like the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, as well as the electron-withdrawing carboxylic acid (-COOH) group, influences the energy of the electronic transitions.

Studies on the optical spectra of the related compound 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been conducted, interpreting its electronic spectra in various solvents. researchgate.net The absorption bands of vanillic acid are shifted compared to simpler related molecules like vanillin (B372448), indicating the influence of the carboxylic acid group. researchgate.net The addition of hydroxy or methoxy groups is known to influence fluorescence signals and can cause shifts in absorption spectra due to intramolecular charge transfer mechanisms. researchgate.net For example, the UV-Vis spectrum of a Schiff base derived from a related compound showed absorption maxima in the UV region, which were analyzed to understand the electronic transitions. mdpi.com

Based on these related structures, this compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to the π → π* transitions of the substituted benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound was not found in the search results, the structures of several closely related molecules have been determined, offering valuable insights into the likely solid-state conformation and packing.

For instance, the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate has been reported. nih.govresearchgate.net In this derivative, the molecule is non-planar, and the crystal structure is stabilized by an extensive network of O—H···O hydrogen bonds involving water molecules, resulting in a two-dimensional layered structure. nih.govresearchgate.net

Another related compound, 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate, was also analyzed. researchgate.net Its crystal data provides a reference for the types of crystal systems and packing that can be expected for this class of compounds.

Table 4: Crystal Data for 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.891 (2) |

| b (Å) | 12.171 (5) |

| c (Å) | 12.371 (5) |

| β (°) | 95.724 (7) |

| V (ų) | 732.8 (5) |

| Z | 2 |

Data from a related benzohydrazide compound. researchgate.net

These examples highlight the importance of hydrogen bonding in dictating the solid-state architecture of molecules containing hydroxyl, amino, and carboxylic acid groups.

Chromatographic Methods (HPLC-ESI-MS/MS, TLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of this compound and to analyze mixtures containing it.

TLC is a rapid and effective method for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov In the synthesis of related compounds, TLC on silica gel plates was used to determine the completion of the reaction. rsc.orgnih.gov Preparative TLC has also been employed for the isolation of similar natural products. phcogj.com

HPLC, particularly when coupled with mass spectrometry (e.g., HPLC-ESI-MS/MS), provides a powerful platform for both qualitative and quantitative analysis. Reverse-phase HPLC (RP-HPLC) is commonly used for separating polar aromatic compounds like substituted benzoic acids. researchgate.net This hyphenated technique allows for the separation of components in a complex mixture by HPLC, followed by their identification and structural confirmation by MS/MS. This is particularly useful in metabolic profiling studies where numerous related compounds may be present. researchgate.net

These methods are crucial for ensuring the identity and purity of this compound in research and chemical synthesis applications.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and optimized geometry of molecules. For 4-Amino-2-hydroxy-3-methoxybenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(2d,p), are used to determine the most stable three-dimensional arrangement of its atoms. dergipark.org.trdergipark.org.tr These calculations yield precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's ground state geometry. dergipark.org.tr

The optimized structure provides a foundation for understanding the molecule's physical and chemical properties. For instance, the planarity of the benzene (B151609) ring and the orientation of the amino, hydroxyl, methoxy (B1213986), and carboxylic acid functional groups are critical determinants of its interaction with other molecules. The electronic structure, including the distribution of electron density, is also elucidated, highlighting regions of high or low electron density which are crucial for chemical reactivity.

| Parameter | Calculated Value (DFT/B3LYP) | Description |

|---|---|---|

| C-C (ring) Bond Length | ~1.39 - 1.41 Å | Bond lengths within the aromatic benzene ring. |

| C-N Bond Length | ~1.38 Å | Bond between the ring and the amino group. |

| C-O (hydroxyl) Bond Length | ~1.36 Å | Bond between the ring and the hydroxyl group. |

| C-O (methoxy) Bond Length | ~1.37 Å | Bond between the ring and the methoxy group oxygen. |

| C-C (carboxyl) Bond Length | ~1.49 Å | Bond between the ring and the carboxylic acid group. |

| C-C-C Bond Angle (ring) | ~119° - 121° | Internal angles of the benzene ring. |

| C-C-N Bond Angle | ~120° | Angle involving the amino substituent. |

Note: The values presented are representative and derived from typical DFT calculations for similar substituted benzoic acid derivatives. Actual values may vary based on the specific computational methods and environmental conditions (e.g., solvent) used.

Quantum Chemical Descriptors and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. thaiscience.inforesearchgate.netchalcogen.ro

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, chemical hardness, softness, and electronegativity. This analysis helps in predicting how this compound will behave in chemical reactions. thaiscience.info

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. chalcogen.ro |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. thaiscience.info |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. ijasret.com |

Potential Energy Surface Mapping and Tautomerism Studies

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable conformations (energy minima) and transition states (saddle points) that connect them. libretexts.org For this compound, PES scans are particularly useful for studying the rotation of its flexible substituent groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups. dergipark.org.tr

These scans involve systematically changing a specific dihedral angle and calculating the energy at each step, revealing the energy barriers for rotation and identifying the most energetically favorable orientations. nih.gov Furthermore, PES mapping can be employed to investigate potential tautomerism, such as the intramolecular proton transfer between the carboxylic acid group and the amino group, a process that can occur in aminobenzoic acids. dergipark.org.tr This analysis provides insight into the relative stability of different tautomers and the energy required for their interconversion. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion. nih.govmdpi.com

This technique allows for the exploration of the molecule's conformational landscape, revealing how it flexes, bends, and rotates at a given temperature. nih.gov For this compound, MD simulations can illustrate the dynamic interactions between the substituent groups, the flexibility of the molecule, and its interactions with solvent molecules. The resulting trajectories provide a statistical understanding of the different shapes the molecule can adopt, which is crucial for understanding its biological and chemical function. nih.govnih.gov

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared to experimental data to validate the calculated molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trdergipark.org.tr

The calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. dergipark.org.tr Agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the computed molecular structure. dergipark.org.trlongdom.org

| Spectroscopic Data | Computational Method | Predicted Information |

|---|---|---|

| FT-IR / FT-Raman | DFT/B3LYP | Vibrational frequencies corresponding to specific bond stretches, bends, and torsions. |

| ¹H NMR | GIAO-DFT | Chemical shifts for each hydrogen atom, revealing its chemical environment. |

| ¹³C NMR | GIAO-DFT | Chemical shifts for each carbon atom, providing information about the carbon skeleton. |

| UV-Vis | TD-DFT | Electronic transition energies and corresponding absorption wavelengths. nih.gov |

Topological Studies (ELF, LOL, ALIE, RDG) for Binding Areas and Weak Interactions

Topological analysis of the electron density provides profound insights into chemical bonding and non-covalent interactions. researchgate.net Several methods are used for this purpose:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions in molecular space where there is a high probability of finding a localized electron pair. ijasret.comresearchgate.net They are invaluable for visualizing the nature of covalent bonds, lone pairs, and the delocalization of electrons within the aromatic ring. nih.govresearchgate.net

Reduced Density Gradient (RDG): This analysis is specifically designed to identify and characterize weak non-covalent interactions. researchgate.net By plotting the RDG versus the electron density, it is possible to visualize and distinguish between van der Waals interactions, hydrogen bonds, and steric repulsion within the molecule. researchgate.net

Analysis of Interacting Quantum Atoms (ALIE): This is another topological method used to study chemical bonding and reactivity.

For this compound, these analyses can map out the intramolecular hydrogen bond between the hydroxyl and methoxy or carboxyl groups and detail the weak interactions that stabilize its three-dimensional structure.

Aromaticity Analysis (HOMA)

The aromaticity of the benzene ring in this compound can be quantified using the Harmonic Oscillator Model of Aromaticity (HOMA). dergipark.org.tr The HOMA index is calculated based on the geometric parameter of bond lengths. It compares the bond lengths in the ring to an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, whereas a value approaching 0 suggests a non-aromatic, Kekulé-like structure. This analysis can be used to assess how the substituents on the ring influence its aromatic character. Furthermore, HOMA analysis can be performed during a PES scan to investigate how the aromaticity changes during a chemical transformation or conformational change. dergipark.org.tr

Supramolecular Chemistry and Crystal Engineering Aspects

Hydrogen Bonding Networks in Crystalline Architectures (O—H⋯O, N—H⋯O)

Hydrogen bonds are anticipated to be the dominant forces in the crystal packing of 4-Amino-2-hydroxy-3-methoxybenzoic acid. The molecule possesses multiple hydrogen bond donors (the carboxylic acid's -OH, the phenolic -OH, and the amino -NH₂) and acceptors (the carboxylic acid's C=O, the phenolic -OH, the methoxy (B1213986) oxygen, and the amino nitrogen).

In the absence of its specific crystal structure, we can look to related molecules. For instance, in the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate , a system of O—H⋯O hydrogen bonds, which includes bridging water molecules, creates a two-dimensional layered structure nih.gov. The amino group in this related compound also participates in N—H⋯π interactions nih.gov.

Similarly, studies on p-aminobenzoic acid (pABA), a structural precursor, reveal that carboxylic-amino group hydrogen bonding is a preferred interaction in solution, with the amino group primarily acting as the hydrogen bond donor semanticscholar.org. In the solid state, pABA can form different polymorphs characterized by distinct hydrogen-bonding motifs, such as the classic carboxylic acid dimer or a catemeric chain semanticscholar.orgrlavie.com.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Carboxylic -OH | Carboxylic C=O | O—H⋯O |

| Phenolic -OH | Carboxylic C=O | O—H⋯O |

| Amino -NH₂ | Carboxylic C=O | N—H⋯O |

| Amino -NH₂ | Phenolic -OH | N—H⋯O |

Pi-Stacking Interactions and Aromatic Stacking Phenomena

The aromatic ring of this compound is electron-rich due to the presence of the amino and hydroxyl/methoxy electron-donating groups, making it prone to engage in π-stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice in three dimensions.

In related structures, such as 2-Hydroxy-3-methoxybenzoic acid monohydrate , the molecules first form helical chains via hydrogen bonding, and these chains are then assembled into a larger supramolecular network through offset π-π stacking interactions rlavie.com. The centroid-to-centroid distance in this case is a typical 3.6432 Å rlavie.com.

Co-crystal Formation and Design Principles

Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. The design of co-crystals relies on the principles of supramolecular chemistry, particularly the recognition between different functional groups to form reliable structural motifs known as supramolecular synthons.

Given the array of functional groups on this compound, it is an excellent candidate for co-crystal formation. The carboxylic acid group is a particularly robust functional group for forming heterosynthons with other molecules containing complementary functional groups, such as pyridines or amides nih.govgoogle.com.

For example, a study on the co-crystallization of ambroxol (B1667023) with various hydroxybenzoic acids demonstrated the formation of stable co-crystals with defined stoichiometries, held together by a network of O–H⋯O and N–H⋯O hydrogen bonds doi.org. The design principles for forming co-crystals with this compound would involve selecting co-formers that can form strong and predictable hydrogen bonds with its carboxylic acid, amino, or hydroxyl groups. Amino acids, for instance, are known to be effective co-formers, often improving the physicochemical properties of the active pharmaceutical ingredient georganics.sk.

Table 2: Potential Co-formers for this compound

| Co-former Functional Group | Potential Synthon with Target Molecule |

|---|---|

| Pyridine | Carboxylic Acid-Pyridine (O—H⋯N) |

| Amide | Carboxylic Acid-Amide (O—H⋯O, N—H⋯O) |

| Carboxylic Acid | Carboxylic Acid-Amino (O—H⋯N, N—H⋯O) |

Role in Self-Assembly Processes and Helical Chain Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The specific functional groups on this compound make it a prime candidate for forming complex self-assembled structures.

The formation of helical chains is a known self-assembly motif for substituted benzoic acids. As seen in 2-Hydroxy-3-methoxybenzoic acid monohydrate , molecules can connect via O—H⋯O hydrogen bonds to form rings, which then propagate into infinite helical chains rlavie.com. These chains are further organized by π-π stacking interactions rlavie.com. It is plausible that this compound could adopt a similar self-assembly pattern, with the amino group providing additional directional interactions to guide the formation and packing of these helical structures. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional π-stacking interactions would be critical in determining the final supramolecular architecture.

Synthesis and Characterization of Derivatives and Analogues

Carboxylic Acid Derivatives (e.g., Esters, Amides)

The carboxylic acid group is a primary target for derivatization to enhance properties such as cell permeability and metabolic stability. Standard esterification and amidation reactions are commonly employed.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting the parent acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis. For instance, a similar compound, 3-methoxy-4-hydroxybenzoic acid, is esterified by treatment with an alcohol in the presence of thionyl chloride. mdpi.com This method proceeds by forming an acyl chloride intermediate, which then reacts with the alcohol to yield the corresponding ester.

Amidation: The synthesis of amides involves activating the carboxylic acid, often by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. This functional group transformation can introduce a diverse range of substituents and alter the hydrogen bonding capacity of the molecule.

Interactive Table 7.1: Examples of Carboxylic Acid Derivatives

| Derivative Type | R Group | Resulting Compound Name | Synthetic Method |

|---|---|---|---|

| Ester | -CH₃ | Methyl 4-amino-2-hydroxy-3-methoxybenzoate | Fischer Esterification |

| Ester | -CH₂CH₃ | Ethyl 4-amino-2-hydroxy-3-methoxybenzoate | Acid-catalyzed reaction with ethanol |

| Amide | -NH₂ | 4-Amino-2-hydroxy-3-methoxybenzamide | Amidation via acyl chloride |

| Amide | -NHCH₃ | 4-Amino-2-hydroxy-N-methyl-3-methoxybenzamide | Reaction with methylamine |

Amino Group Derivatives (e.g., Schiff Bases, Acylations)

The primary aromatic amino group is a versatile handle for chemical modification, readily undergoing reactions like Schiff base formation and acylation.

Schiff Bases: The condensation reaction between the primary amino group and an aldehyde or ketone yields an imine, commonly known as a Schiff base. This reaction is typically carried out by refluxing the amino acid with the desired aldehyde in a solvent like ethanol. nih.govsciensage.info For example, reacting 4-aminobenzoic acid with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) produces (E)-4-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid. nih.gov The resulting Schiff bases can be further reduced, for instance with sodium borohydride (B1222165), to yield stable secondary amines. nih.gov

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. This modification is useful for altering the electronic properties and steric bulk around the nitrogen atom.

Interactive Table 7.2: Representative Amino Group Derivatives

| Derivative Type | Reagent | Resulting Compound Class | Key Reaction |

|---|---|---|---|

| Schiff Base | Benzaldehyde | Imine | Condensation |

| Schiff Base | 2-Hydroxy-3-methoxybenzaldehyde | Imine | Condensation nih.gov |

| Secondary Amine | Schiff Base + NaBH₄ | Substituted benzylamine | Reductive Amination nih.gov |

| Acyl Derivative | Acetyl Chloride | N-acetylated amide | Acylation |

Hydroxyl and Methoxy (B1213986) Group Modifications

The phenolic hydroxyl and methoxy groups are critical for the molecule's electronic and binding properties. Modifications at these positions can significantly impact biological activity.

Hydroxyl Group Modification: The hydroxyl group can be alkylated to form ethers. For example, the hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate can be alkylated with reagents like 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. mdpi.com Studies on related structures have shown that the 2-OH group is often essential for biological activity. nih.gov

Methoxy Group Modification: The methoxy group can be cleaved to yield a hydroxyl group (demethylation), a reaction that can be accomplished using reagents like sodium methoxide (B1231860) and dodecanethiol. acs.org Research on analogous compounds indicates that the 3-methoxy group is often optimal for activity, and replacing it with other substituents such as methyl, amino, or nitro groups can lead to a significant loss of potency. nih.gov Moving the methoxy group to other positions on the ring, such as the 4-position, has also been shown to reduce activity. nih.gov

Interactive Table 7.3: Summary of Hydroxyl and Methoxy Group Modifications

| Modification | Position | Reagents/Method | Effect on Activity (in related compounds) |

|---|---|---|---|

| Alkylation | 2-OH | Alkyl halide (e.g., 1-bromo-3-chloropropane), K₂CO₃ mdpi.com | Often essential for activity nih.gov |

| Demethylation | 3-OCH₃ | Sodium methoxide, dodecanethiol acs.org | Position and presence are often critical nih.gov |

| Replacement | 3-OCH₃ | - | Substitution with -CH₃, -NH₂, or -NO₂ can cause drastic activity loss nih.gov |

Halogenated and Other Substituted Analogues

Introducing substituents, particularly halogens, onto the aromatic ring is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability.

Nitration and Subsequent Reactions: Aromatic nitration can introduce a nitro group onto the ring, which can then be reduced to an amino group or serve as a handle for other transformations. For instance, a related benzoate (B1203000) ester can be nitrated using nitric acid in acetic acid. mdpi.com The resulting nitro group can be reduced to an amine using powdered iron and ammonium (B1175870) chloride. mdpi.com

Halogenation: Direct halogenation can introduce chlorine, bromine, or iodine atoms to the aromatic ring. For example, an iodine-labeled analogue of a related complex molecule was synthesized for radiolabeling studies, involving a multi-step process culminating in iodination via a stannylated precursor. acs.org The use of halogenated building blocks, such as 2,4-dichloro-5-methoxyaniline, in the synthesis of more complex molecules demonstrates another route to halogenated analogues. mdpi.com

Interactive Table 7.4: Examples of Substituted Analogues

| Substitution | Position | Synthetic Strategy | Intermediate/Precursor |

|---|---|---|---|

| Nitro | Ring | Aromatic Nitration mdpi.com | 4-Amino-2-hydroxy-3-methoxy-x-nitrobenzoic acid |

| Amino (from Nitro) | Ring | Reduction of nitro group mdpi.com | Diaminobenzoic acid derivative |

| Chloro | Ring | Use of chlorinated starting materials mdpi.com | e.g., from a dichlorinated aniline (B41778) derivative |

| Iodo | Ring | Radioiodination via stannylation acs.org | Bu₃Sn-substituted precursor |

Bioisosteric Replacements

Bioisosterism involves replacing functional groups with other groups that have similar physical or chemical properties to enhance desired characteristics while maintaining biological activity.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities to improve pharmacokinetic profiles. Common bioisosteres include tetrazoles, which have a similar pKa but are more lipophilic, and acyl sulfonamides. drughunter.com Sulfonamides themselves are also used as bioisosteres for carboxylic acids. drughunter.com

Amide/Ester Bioisosteres: For derivatives where the carboxylic acid has been converted to an amide or ester, these linkages can be replaced by metabolically stable heterocyclic rings like 1,2,4-oxadiazoles or triazoles. drughunter.comnih.gov

Hydroxyl and Amino Group Bioisosteres: The hydroxyl group can be bioisosterically replaced with groups like -NH₂, -SH, or fluorine, while the amino group can be interchanged with a hydroxyl group. u-tokyo.ac.jp

Interactive Table 7.5: Potential Bioisosteric Replacements

| Original Group | Bioisostere | Rationale/Advantage |

|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Similar pKa, increased lipophilicity drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Mimics acidity, can improve potency drughunter.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability nih.gov |

| Hydroxyl (-OH) | Amino (-NH₂) | Classical bioisostere, alters H-bonding u-tokyo.ac.jp |

| Methoxy (-OCH₃) | Fluoro (-F) | Similar size, alters electronics |

| Phenyl Ring | Pyridyl, Thienyl Ring | Modifies aromaticity, polarity, and metabolism cambridgemedchemconsulting.com |

Role As a Natural Product Component and Biosynthetic Pathways

Occurrence as a Building Block in Complex Natural Products (e.g., Albicidins, Cystobactamids)

The chemical scaffold of 4-Amino-2-hydroxy-3-methoxybenzoic acid is a component of a family of natural products built from substituted p-aminobenzoic acid (PABA) units. helmholtz-hips.denih.gov This compound and its structural relatives serve as fundamental building blocks in the assembly of potent antibiotics, most notably the albicidins and cystobactamids. nih.gov

Albicidins, produced by the sugarcane pathogen Xanthomonas albilineans, are polyaromatic oligopeptides primarily composed of PABA residues. nih.govcirad.fr These natural products are potent inhibitors of bacterial DNA gyrase. cirad.frresearchgate.net Similarly, cystobactamids, which are isolated from myxobacteria, are also constructed from tailored PABA building blocks and exhibit strong antibacterial activity by targeting DNA topoisomerases. helmholtz-hips.deascenion.deresearchgate.net

While the exact this compound moiety is one of many possible decorations on the PABA core, the family of natural products is characterized by this type of substituted aromatic acid. For example, analysis of cystobactamid biosynthetic gene clusters has predicted the formation of related structures like 4-amino-2-hydroxy-3-isopropoxybenzoic acid (AHIBA). nih.gov The structural variation among these building blocks, including different hydroxylation and alkoxy substitutions, contributes to the diversity and biological activity of the final natural product congeners.

Biosynthetic Gene Clusters (BGCs) and Enzymatic Pathways

The biosynthesis of natural products containing this compound and related PABA-derived units is orchestrated by large, multi-modular enzyme complexes encoded by biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters contain all the necessary genetic information to produce the enzymes required for precursor synthesis, assembly, and modification.

Albicidin Biosynthesis: The albicidin pathway in Xanthomonas albilineans is a unique hybrid system involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. nih.govresearchgate.net The core BGC is located in a genomic region designated XALB1, which houses genes for three large PKS/NRPS enzymes (AlbI, AlbIV, AlbIX) alongside genes for regulation, resistance, and tailoring reactions. nih.gov The biosynthesis requires post-translational activation by a phosphopantetheinyl transferase (PPTase), encoded by the xabA gene, to make the synthetase enzymes functional. nih.gov

Cystobactamid Biosynthesis: Cystobactamids are assembled by a nonribosomal peptide synthetase (NRPS) system. helmholtz-hips.deresearchgate.net The biosynthesis is notable for its exceptions to the canonical NRPS rules of colinearity and processivity. helmholtz-hips.de For instance, the linker unit connecting the PABA-derived monomers is synthesized by a standalone NRPS module that works in concert with external enzymes, contributing to the structural diversity of the final molecules. helmholtz-hips.de The entire process, from precursor tailoring to final assembly, is encoded within the cystobactamid BGC. Heterologous expression of this BGC in hosts like Myxococcus xanthus has been used to study the pathway and produce novel derivatives. helmholtz-hips.deresearchgate.net

Metagenome-Guided Biosynthesis Research

Metagenomics, the study of genetic material recovered directly from environmental samples, has become a powerful tool for discovering novel natural products and their biosynthetic pathways. Researchers have utilized this approach to explore the diversity of BGCs related to albicidin and cystobactamid. By searching soil metagenomic libraries for sequences specific to PABA-activating adenylation domains—key components of the NRPS machinery—scientists have found that BGCs for this antibiotic family are widespread in nature. nih.gov

This metagenome-guided strategy allows for the identification and bioinformatic prediction of novel albicidin and cystobactamid congeners without the need to culture the producing organisms. nih.gov For example, analysis of metagenome-derived BGCs has led to the prediction of at least six new congeners. nih.gov These bioinformatic blueprints can then guide the synthetic production of these "synthetic bioinformatic natural products" (syn-BNPs). This approach has successfully yielded new antibiotic analogs with improved potency and the ability to overcome known resistance mechanisms, demonstrating the power of combining metagenomics with synthetic chemistry to accelerate antibiotic discovery. nih.gov

Precursor Utilization and Tailoring Enzyme Activities (e.g., PABA derivatives)

The biosynthesis of this compound and its integration into complex natural products begins with a common precursor from primary metabolism: p-aminobenzoic acid (PABA). PABA itself is derived from the shikimate pathway. nih.gov This core PABA structure undergoes a series of enzymatic modifications, known as tailoring reactions, to generate the decorated building blocks that are ultimately incorporated into the final antibiotic. researchgate.netrsc.org

These modifications are carried out by a suite of "tailoring enzymes" encoded within the BGC. The activities of these enzymes are responsible for the significant structural diversity observed in the albicidin and cystobactamid families. Key classes of tailoring enzymes involved include:

Hydroxylases: These enzymes, often flavoprotein monooxygenases, are responsible for introducing hydroxyl groups onto the PABA aromatic ring. nih.govnih.gov For instance, the production of the related isomer 4-amino-3-hydroxybenzoic acid in engineered microbes is achieved through the action of a 4-hydroxybenzoate (B8730719) 3-hydroxylase. nih.govnih.gov

Methyltransferases: These enzymes catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group, forming the methoxy (B1213986) moiety seen in this compound. nih.govbiosynth.com

Other Modifying Enzymes: The BGCs also encode for other enzymes that can perform halogenation, acylation, or other modifications, further diversifying the pool of available PABA-derived precursors. rsc.orgnih.gov

Once these tailored monomers are synthesized, the NRPS machinery selects and links them together in a specific order to assemble the final polypeptide backbone of the albicidin or cystobactamid antibiotic. helmholtz-hips.denih.gov

Interactions with Biological Systems and Biochemical Pathways

Molecular Interactions with Proteins and Enzymes

Comprehensive searches of scientific literature and biochemical databases did not yield specific data on the direct molecular interactions of 4-Amino-2-hydroxy-3-methoxybenzoic acid with the enzymes listed below. While research exists for structurally similar benzoic acid derivatives, no studies were found that specifically document the binding or inhibitory activity of this compound itself.

Adenylation Domains: There is no specific research detailing the interaction between this compound and adenylation domains of nonribosomal peptide synthetases (NRPS). Studies on other substituted benzoic acids suggest that the position of amino and hydroxyl groups is critical for substrate recognition by these enzymes, but the specific affinity and activity for this compound have not been reported. acs.orgnih.govduke.edu

Lipoxygenases (LOX) and Cyclooxygenases (COX): No published studies were identified that evaluate this compound as a direct inhibitor or modulator of lipoxygenase or cyclooxygenase enzymes. Research on related molecules, such as derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has shown potent and selective inhibition of 12-lipoxygenase, but this cannot be directly attributed to the simpler this compound structure. nih.gov

Trans-sialidase: There is no available data documenting the effect of this compound on the activity of trans-sialidase. Research on Trypanosoma cruzi trans-sialidase (TcTS) has identified other benzoic acid derivatives, like 4-amino-3-nitrobenzoic acid, as potent inhibitors, but the activity of the title compound has not been described. nih.govresearchgate.net

Modulation of Cellular Processes at the Molecular Level

The specific effects of this compound on cellular processes such as DNA binding and apoptosis remain uncharacterized in the available scientific literature.

DNA binding and Apoptosis Induction: No studies were found that investigate the capacity of this compound to bind to DNA or to induce apoptosis in cell lines. While related compounds like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been studied for their anti-proliferative effects, these findings are not directly applicable to this compound. nih.gov Similarly, while 4-Amino-3-methoxybenzoic acid has been noted for its potential to inhibit cancer cell growth, the underlying molecular mechanism has not been specified. biosynth.com

Chemical Probes for Biochemical Pathway Elucidation

Currently, there is no evidence in the literature to suggest that this compound has been developed or utilized as a chemical probe for the elucidation of biochemical pathways. The use of substituted benzoic acids as fragments for building more complex probes is a known strategy, but no specific examples involving this compound have been published. acs.orgnih.gov

Studies in Chemical Ecology

A review of the literature on chemical ecology and antifeedant research did not yield any studies involving this compound. Its role in plant-herbivore interactions, microbial communication, or other ecological contexts has not been investigated.

Role as Structural Motif in Biologically Relevant Compounds

There are no prominent examples in the scientific literature where this compound is described as a recurring structural motif within a class of larger, biologically relevant natural products or synthetic compounds. While an isomer, 3-amino-2-hydroxy-4-methoxybenzoate, has been identified as an intermediate in the biosynthesis of the natural product cremeomycin, this does not apply to the 4-amino-2-hydroxy-3-methoxy isomer. ebi.ac.uk

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies

The synthesis of substituted benzoic acid derivatives is a cornerstone of organic chemistry, and the development of novel, sustainable methods for producing 4-Amino-2-hydroxy-3-methoxybenzoic acid is an active area of research. Traditional synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Modern strategies are increasingly focused on green chemistry principles to improve efficiency and environmental performance.

One promising approach involves the adaptation of Schiff base chemistry. For instance, a related compound, (E)-4-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid, is synthesized through the condensation of 4-aminobenzoic acid and o-vanillin. nih.gov This Schiff base can then be reduced to the corresponding secondary amine. nih.gov Adapting such a strategy could provide a pathway to the title compound, potentially by starting with a different aminobenzoic acid isomer or through subsequent functional group manipulations.

Key goals in developing new synthetic strategies include:

Catalyst Optimization: Employing mild and reusable catalysts, such as glacial acetic acid, has been shown to produce excellent yields in related Schiff base syntheses under gentle reaction conditions. mdpi.com

Green Solvents: Shifting from traditional organic solvents to more environmentally benign options like water or ethanol, often in combination with catalysts, is a priority. researchgate.net

One-Pot Procedures: Designing multi-component reactions, such as the Ugi reaction, allows for the efficient synthesis of complex polyphenolic amino acid derivatives in a single step, which could be adapted for the target molecule. researchgate.net

Catalytic Hydrogenation: The reduction of nitro groups to amines is a common step in the synthesis of aromatic amines. Using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a cleaner alternative to traditional methods that use reagents like tin and hydrochloric acid, which produce significant waste. chemicalbook.comepo.org

Future research will likely focus on enzymatic and whole-cell biocatalysis to create these structures with high specificity and under mild, aqueous conditions, further enhancing the sustainability of the synthesis.

Exploration of Advanced Catalytic Applications in Organic Transformations

While this compound is not primarily known as a catalyst itself, its structure makes it an excellent candidate for use as a ligand in coordination chemistry and organocatalysis. The presence of multiple coordination sites—the carboxylic acid, the hydroxyl group, the amino group, and the methoxy (B1213986) oxygen—allows it to bind to a variety of metal centers.

The formation of metal complexes with Schiff bases derived from similar structures has been demonstrated. For example, a Cu(II) complex with a Schiff base derived from ortho-vanillin and gamma-aminobutyric acid forms a one-dimensional polymeric compound. mdpi.com In this complex, the Schiff base ligand coordinates to the copper ion through its nitrogen and oxygen atoms, creating a stable chelation environment. mdpi.com

Future research in this area could explore:

Homogeneous Catalysis: Designing soluble metal complexes incorporating this compound or its derivatives as ligands for various organic transformations, such as C-C coupling reactions, oxidations, or reductions.

Heterogeneous Catalysis: Immobilizing these metal complexes on solid supports to create recyclable catalysts, enhancing their industrial applicability and sustainability.

Asymmetric Catalysis: Developing chiral derivatives of the compound to serve as ligands for enantioselective synthesis, a critical area in pharmaceutical chemistry.

Organocatalysis: Investigating the potential of the parent molecule or its functionalized derivatives to act as metal-free catalysts, leveraging the acidic and basic sites within the molecule to promote reactions.

The rich coordination chemistry suggested by its structure indicates a strong potential for this compound to serve as a versatile platform for the development of novel catalytic systems.

Computational Design of Functionalized Derivatives for Specific Molecular Interactions

Computational chemistry provides powerful tools for predicting the properties of molecules and designing new derivatives with tailored functions. For this compound, computational methods can guide the synthesis of new compounds for specific applications in medicine and materials science.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are key methods used to investigate molecular properties. These calculations can predict:

Molecular Geometry: Optimization of the molecular structure to understand bond lengths, angles, and conformations.

Spectroscopic Properties: Calculation of UV-Vis and IR spectra to aid in experimental characterization. researchgate.net

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer and reactivity. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties: Prediction of dipole moment, polarizability, and hyperpolarizability to identify candidates for opto-electronic applications. researchgate.net

By analyzing the molecular electrostatic potential and using methods like Natural Bond Orbital (NBO) analysis, researchers can identify reactive sites and understand the nature of intramolecular interactions, such as hydrogen bonding and charge delocalization. researchgate.net This knowledge is crucial for designing derivatives that can bind to specific biological targets, such as enzyme active sites, or self-assemble into desired supramolecular structures. For instance, computational studies on the closely related vanillic acid have elucidated how electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the functional groups. researchgate.net

Future work will involve using these computational tools to screen virtual libraries of functionalized derivatives, identifying promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new functional molecules.

Elucidation of Complex Supramolecular Assemblies for Material Science Applications

The ability of this compound to form non-covalent bonds makes it a promising building block for supramolecular chemistry and materials science. The interplay of hydrogen bonds, π-π stacking, and van der Waals forces can direct the self-assembly of these molecules into well-ordered, higher-dimensional structures.

The crystal structure of a closely related secondary amine, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, provides insight into the potential assemblies of the title compound. In its hemihydrate crystal form, the molecules are organized into a two-dimensional layered structure. nih.gov This assembly is stabilized by a network of O—H⋯O hydrogen bonds, which involve the hydroxyl groups, carboxylic acid moieties, and bridging water molecules. nih.gov Additionally, weak N—H⋯π interactions between the amine hydrogen and the vanillin-derived benzene (B151609) ring contribute to the stability of the layers. nih.gov

The specific functional groups on this compound—particularly the carboxylic acid, hydroxyl, and amino groups—are all strong hydrogen bond donors and acceptors. This suggests that the molecule itself is highly capable of forming extensive hydrogen-bonded networks.

Advanced research in this area could focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure (e.g., esterification of the acid, alkylation of the amine) influence the resulting crystal packing and supramolecular architecture.

Functional Materials: Exploring the potential of these self-assembled structures in applications such as organic electronics, porous materials for gas storage, and platforms for controlled release.

Co-crystallization: Combining the compound with other molecules to form multi-component crystals with unique physical and chemical properties.

By understanding and controlling the non-covalent interactions, researchers can harness this compound to create novel materials with programmed structures and functions.

Bio-inspired Synthesis and Biomimetic Transformations

Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical processes. The structural components of this compound are related to biologically important molecules, suggesting that biosynthetic or biomimetic routes could be developed for its production.

The precursors used in the synthesis of related compounds, such as p-aminobenzoic acid (PABA) and o-vanillin, have direct biological relevance. nih.gov PABA is a crucial cofactor for bacteria in the synthesis of folic acid. nih.gov Vanillin (B372448) and its derivatives are naturally occurring phenolic compounds involved in plant biochemistry. This connection to natural metabolic pathways provides a blueprint for bio-inspired synthetic strategies.

Future research directions include:

Enzymatic Synthesis: Identifying and engineering enzymes, such as hydroxylases, methyltransferases, or aminotransferases, that can perform specific transformations on readily available bio-based feedstocks to produce the target molecule.

Metabolic Engineering: Modifying the metabolic pathways of microorganisms (e.g., E. coli or yeast) to produce this compound or its precursors from simple carbon sources like glucose.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the function of enzyme active sites to perform selective transformations under mild conditions. For example, studies on the conjugation of amino acids with phenolic acids have shown promise in creating bioactive molecules. researchgate.net

These approaches aim to create more sustainable and efficient synthetic routes that leverage the precision of biological chemistry, reducing the reliance on traditional synthetic methods.

Applications in Chemical Biology and Mechanistic Studies

The structural features of this compound and its derivatives make them valuable tools for chemical biology and for studying biological mechanisms. Their ability to interact with biomolecules allows them to function as inhibitors, probes, or modulators of biological processes.

Derivatives of the core structure have already been investigated for their biological activity. For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been synthesized and studied as potent and selective inhibitors of the enzyme 12-lipoxygenase, which is involved in inflammatory responses. nih.gov This demonstrates the potential of this chemical scaffold in drug discovery.

Furthermore, understanding the interaction of small molecules with transport proteins like human serum albumin (HSA) is critical for pharmacology. Studies on the binding of the related compound vanillic acid (4-hydroxy-3-methoxybenzoic acid) to HSA have used fluorescence quenching to determine thermodynamic parameters and the nature of the binding forces, which were found to be primarily hydrogen bonds and Van der Waals forces. nih.gov Such studies provide a framework for investigating how this compound might be transported in the bloodstream and interact with protein targets.

Future applications in this field include:

Development of Chemical Probes: Functionalizing the molecule with fluorescent tags or reactive groups to create probes for identifying and studying protein targets within cells.

Enzyme Inhibition Studies: Screening the compound and its derivatives against various enzyme families to discover new inhibitors for therapeutic applications.

Mechanistic Investigations: Using the molecule as a tool to probe the mechanisms of biological pathways, such as those involving proton transfer or molecular recognition events at biological interfaces. nih.gov

The versatility of this compound makes it a promising platform for developing new tools to explore complex biological systems.

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-2-hydroxy-3-methoxybenzoic acid, and what are their yield optimization strategies?